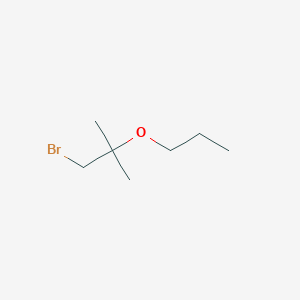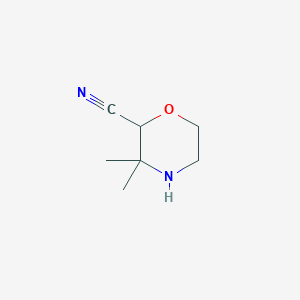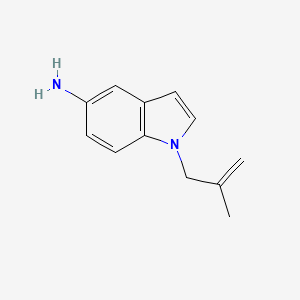
2-(2,2-Difluoropropanoyl)-4-ethylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Difluoropropanoyl)-4-ethylcyclohexan-1-one is an organic compound characterized by the presence of a difluoropropanoyl group attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoropropanoyl)-4-ethylcyclohexan-1-one typically involves the reaction of 2,2-difluoropropanoyl chloride with 4-ethylcyclohexanone under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
For large-scale industrial production, the synthesis may involve more efficient catalytic processes to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can also enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoropropanoyl)-4-ethylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoropropanoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-(2,2-Difluoropropanoyl)-4-ethylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-(2,2-Difluoropropanoyl)-4-ethylcyclohexan-1-one exerts its effects involves interactions with specific molecular targets. The difluoropropanoyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoropropanoyl chloride: A precursor in the synthesis of 2-(2,2-Difluoropropanoyl)-4-ethylcyclohexan-1-one.
Ethyl bromodifluoroacetate: Another compound containing a difluoromethyl group, used in similar synthetic applications.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of both the difluoropropanoyl group and the cyclohexanone ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H16F2O2 |
|---|---|
Molecular Weight |
218.24 g/mol |
IUPAC Name |
2-(2,2-difluoropropanoyl)-4-ethylcyclohexan-1-one |
InChI |
InChI=1S/C11H16F2O2/c1-3-7-4-5-9(14)8(6-7)10(15)11(2,12)13/h7-8H,3-6H2,1-2H3 |
InChI Key |
FAISDSDIWUKAPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=O)C(C1)C(=O)C(C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




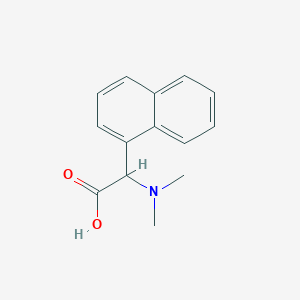
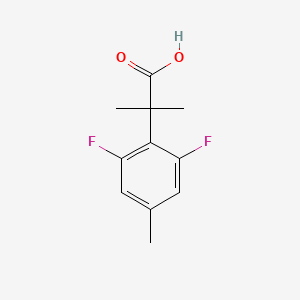
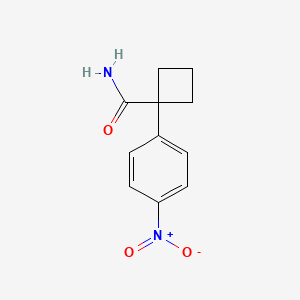
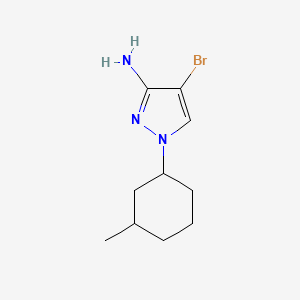
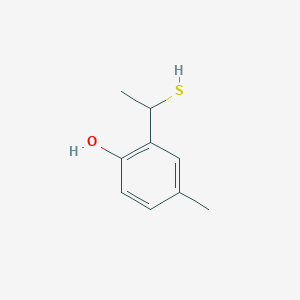

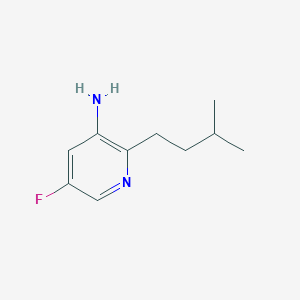
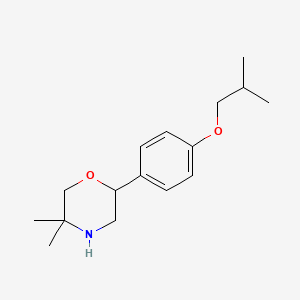
![3-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde](/img/structure/B13076707.png)
